Endopeptidase L4 Exhibits a Distinct Peptidoglycan Cleavage Specificity Relative to L1 and L5
Endopeptidase L4 is a diaminopimelinoyl-alanine endopeptidase that specifically hydrolyzes the peptide bond between meso-diaminopimelic acid and D-alanine in peptidoglycan stem peptides [1]. In contrast, endopeptidase L1 has been identified as an α-lytic protease (EC 3.4.21.12) that cleaves Gly-Gly bonds and also exhibits N-acetylmuramoyl-L-alanine amidase activity [2]. Endopeptidase L5 possesses both Gly-Gly endopeptidase activity and N-acetylmuramoyl-L-Ala amidase activity against staphylococcal peptidoglycan [3]. Thus, L4 is the only member of the Lysobacter XL1 extracellular endopeptidase trio that functions exclusively as a peptidoglycan stem peptide hydrolase without ancillary amidase activity.
| Evidence Dimension | Peptidoglycan bond cleavage specificity |
|---|---|
| Target Compound Data | Diaminopimelinoyl-alanine endopeptidase (cleaves meso-Dap–D-Ala bond); no amidase activity reported |
| Comparator Or Baseline | L1: α-lytic protease (Gly-Gly endopeptidase) + N-acetylmuramoyl-L-alanine amidase; L5: Gly-Gly endopeptidase + N-acetylmuramoyl-L-Ala amidase |
| Quantified Difference | Qualitative difference in bond specificity; L4 lacks amidase activity present in both L1 and L5 |
| Conditions | Determined by substrate specificity analysis against purified peptidoglycan and synthetic substrates (separate publications) |
Why This Matters
Procurement of L4 is essential when experimental designs require selective cleavage of the diamino acid–alanine stem peptide bond without confounding amidase activity that would remove peptide side chains from the glycan backbone.
- [1] Stepnaya OA, Tsfasman IM, Logvina IA, Ryazanova LP, Muranova TA, Kulaev IS. Isolation and characterization of a new extracellular bacteriolytic endopeptidase of Lysobacter sp. XL1. Biochemistry (Mosc). 2005 Sep;70(9):1031-7. doi: 10.1007/s10541-005-0221-1. View Source
- [2] Muranova TA, Krasovskaya LA, Tsfasman IM, Stepnaya OA, Kulaev IS. Structural investigations and identification of the extracellular bacteriolytic endopeptidase L1 from Lysobacter sp. XL1. Biochemistry (Mosc). 2004 May;69(5):501-5. View Source
- [3] Kudryakova IV, Gabdulkhakov AG, Tishchenko SV, et al. Structural and functional properties of antimicrobial protein L5 of Lysоbacter sp. XL1. Appl Microbiol Biotechnol. 2018 Dec;102(23):10043-10053. View Source
